2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzene ring, and substituted with a 3,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-(3,4-dichlorophenyl)hydrazinecarboxylate with appropriate reagents under controlled conditions . The reaction typically requires a catalyst, such as iron phthalocyanine, and is carried out under aerobic conditions to facilitate the formation of the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the use of phosgene and dimethylamine in a controlled environment can lead to the efficient production of this compound . The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, which can have different functional groups attached to the benzoxazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)hydrazinecarboxylate: A precursor in the synthesis of the target compound.
3,4-Dichlorophenylacetic acid: Another compound with a similar dichlorophenyl group.
Uniqueness
2-(3,4-Dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-8-methyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-3-2-4-10-13(8)18-14(20-15(10)19)9-5-6-11(16)12(17)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACTKUOSFXGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.